molecular formula C9H14N2O B3073026 3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol CAS No. 1017184-54-1

3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol

Cat. No.: B3073026
CAS No.: 1017184-54-1
M. Wt: 166.22 g/mol
InChI Key: SSSSWZSGKWVJQW-UHFFFAOYSA-N
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Description

3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol is an organic compound with the molecular formula C9H14N2O. It is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by the presence of an amino group, a hydroxyl group, and a pyridine ring, making it a valuable building block in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by reduction. One common method is the reductive amination of 2-aminopyridine with 3-hydroxypropanal under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol is widely used in scientific research due to its versatile chemical properties:

    Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: As a ligand in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Potential use in the development of therapeutic agents targeting specific biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, while the pyridine ring can participate in π-π stacking and coordination with metal ions. These interactions modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol is unique due to the combination of its functional groups and the pyridine ring, which provides distinct reactivity and binding properties compared to other similar compounds. This makes it particularly valuable in the synthesis of complex molecules and in various research applications .

Properties

IUPAC Name

2-(aminomethyl)-3-pyridin-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-6-8(7-12)5-9-3-1-2-4-11-9/h1-4,8,12H,5-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSSWZSGKWVJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017184-54-1
Record name 3-amino-2-(pyridin-2-ylmethyl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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